
1-(1,3-benzoxazol-2-yl)ethyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzoxazol-2-yl)ethyl 4-methylbenzenesulfonate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
The synthesis of 1-(1,3-benzoxazol-2-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 1,3-benzoxazole with ethyl 4-methylbenzenesulfonate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dry acetone . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(1,3-Benzoxazol-2-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
1-(1,3-Benzoxazol-2-yl)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antibacterial, antifungal, and anticancer agents.
Material Science: The compound is utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,3-benzoxazol-2-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
1-(1,3-Benzoxazol-2-yl)ethyl 4-methylbenzenesulfonate can be compared with other benzoxazole derivatives such as:
1-(1,3-Benzothiazol-2-yl)ethyl 4-methylbenzenesulfonate: Similar in structure but contains a sulfur atom instead of an oxygen atom in the benzoxazole ring.
2-(1,3-Benzoxazol-2-yl)ethylamine hydrochloride: Contains an amine group instead of the sulfonate group.
4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate: Contains a benzoxazinone ring instead of a benzoxazole ring.
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
122433-30-1 |
|---|---|
Fórmula molecular |
C16H15NO4S |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
1-(1,3-benzoxazol-2-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H15NO4S/c1-11-7-9-13(10-8-11)22(18,19)21-12(2)16-17-14-5-3-4-6-15(14)20-16/h3-10,12H,1-2H3 |
Clave InChI |
SOAGIQPQAMJVHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C2=NC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


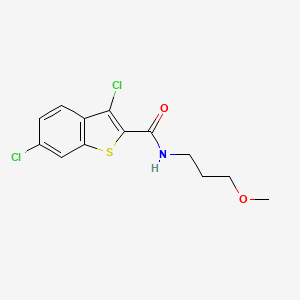

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11969498.png)
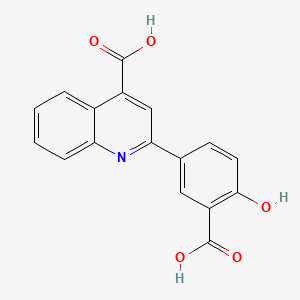
![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11969538.png)
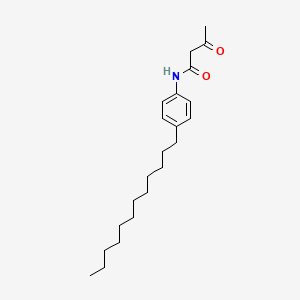
![5-(3,4-dimethoxyphenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969541.png)
![DI(Tert-butyl) 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969551.png)
![2-{[5-{[5-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B11969556.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969559.png)
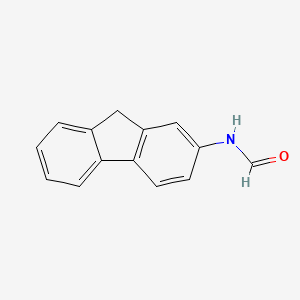
![2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B11969571.png)
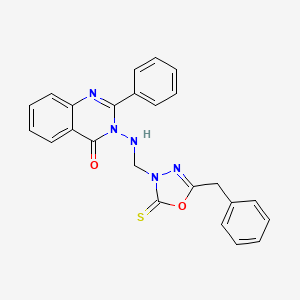
![Ethyl N-[(benzyloxy)carbonyl]leucylglycinate](/img/structure/B11969586.png)
